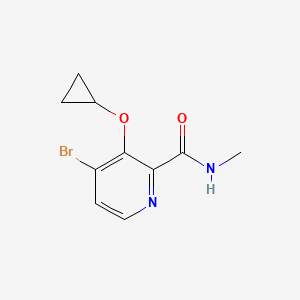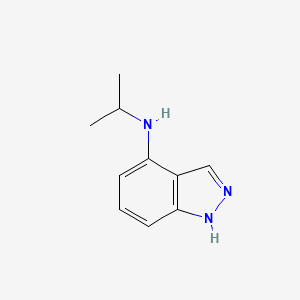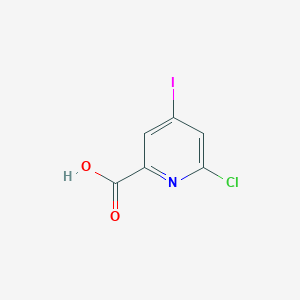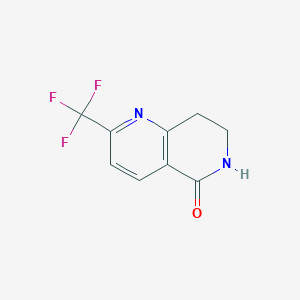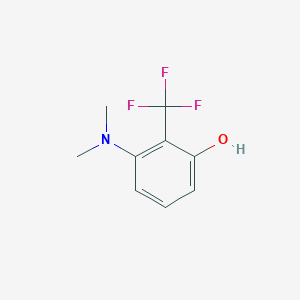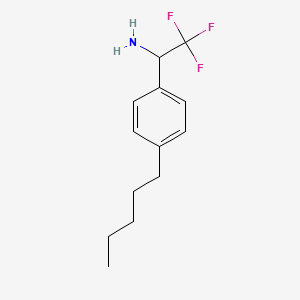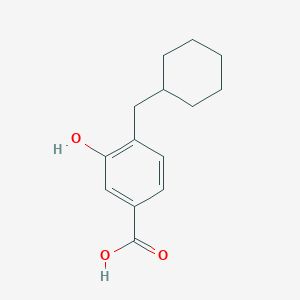
2-(3,5-Difluoro-benzyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3,5-Difluorobenzyl)-piperazine is a chiral compound that features a piperazine ring substituted with a 3,5-difluorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-Difluorobenzyl)-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-piperazine and 3,5-difluorobenzyl bromide.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where ®-piperazine reacts with 3,5-difluorobenzyl bromide under basic conditions to form ®-2-(3,5-Difluorobenzyl)-piperazine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3,5-Difluorobenzyl)-piperazine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3,5-Difluorobenzyl)-piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the 3,5-difluorobenzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation Products: N-oxides of ®-2-(3,5-Difluorobenzyl)-piperazine.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-(3,5-Difluorobenzyl)-piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in biological studies to understand its interaction with biological targets.
Pharmaceutical Research: The compound is explored for its potential therapeutic effects and as a lead compound in the development of new drugs.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of ®-2-(3,5-Difluorobenzyl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact mechanism depends on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(3,5-Difluorobenzyl)-piperazine: The enantiomer of ®-2-(3,5-Difluorobenzyl)-piperazine with similar chemical properties but different biological activity.
2-(3,5-Difluorobenzyl)-piperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.
3,5-Difluorobenzylamine: A simpler analog with an amine group instead of a piperazine ring.
Uniqueness
®-2-(3,5-Difluorobenzyl)-piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a 3,5-difluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H14F2N2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
2-[(3,5-difluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14F2N2/c12-9-3-8(4-10(13)6-9)5-11-7-14-1-2-15-11/h3-4,6,11,14-15H,1-2,5,7H2 |
InChI-Schlüssel |
VEUCYZAOGHEBBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CN1)CC2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
